(3,5-Dimethylpiperidin-1-yl)(2-methylfuran-3-yl)methanone
Overview
Description
(3,5-Dimethylpiperidin-1-yl)(2-methylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dimethyl-1-(2-methyl-3-furoyl)piperidine is 221.141578849 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ring Transformation and Novel Derivatives
Under aqueous conditions, dimethylamine, piperidine, and triethylamine catalyze the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, producing benzoylhydroxy-1-pyrrolines, which afford benzoylpyrroles upon acid-catalyzed dehydration. This demonstrates piperidine's role in facilitating novel chemical transformations (Mataka et al., 1992).
Heterocycles Cleavage by Rhodium Complex
The reactions of rhodium phosphine complex with furan, pyrrole, and piperidine among other heterocycles have been investigated, showing that while oxygen heterocycles give only C-H activation, nitrogen heterocycles like piperidine yield both C-H and N-H insertion products. This study contributes to understanding the chemical behavior of piperidine in complex reactions (Jones et al., 1995).
Synthesis of Spiro-fused Piperidines
An environmentally benign synthesis of 3,5-dispirosubstituted piperidines has been developed using iron(III) trifluroacetate in an aqueous micellar medium. The synthesized compounds have been screened for their antibacterial activity, showcasing the potential of piperidine derivatives in pharmaceutical applications (Lohar et al., 2016).
GPIIb/IIIa Integrin Antagonists
The development of a highly potent and orally active fibrinogen receptor antagonist, characterized by the presence of a trisubstituted beta-amino acid residue, highlights the therapeutic potential of piperidine derivatives, especially for antithrombotic treatment in acute phases (Hayashi et al., 1998).
Thermochemistry of Methylpiperidines
A study on the molar enthalpies of formation of various methylpiperidines, including 3,5-dimethylpiperidine, aimed to understand the influence of methyl groups on the stability and conformational behavior of the piperidine ring, contributing to the knowledge of its chemical properties (Ribeiro da Silva et al., 2006).
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-10(2)8-14(7-9)13(15)12-4-5-16-11(12)3/h4-5,9-10H,6-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENVRFLBGVMGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(OC=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.